molecular formula C15H19NO8 B026196 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside CAS No. 29781-32-6

4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside

Cat. No.: B026196
CAS No.: 29781-32-6
M. Wt: 341.31 g/mol
InChI Key: FMELJKWGVVVNFM-RGDJUOJXSA-N
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Description

4-Nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranoside (CAS: 29781-32-6, molecular formula: C₁₅H₁₉NO₈, molecular weight: 341.31 g/mol) is a synthetic glycoside derivative widely used as a chromogenic and fluorogenic substrate for detecting β-galactosidase activity in biochemical assays . Its structure features a galactopyranose ring protected by a 3,4-O-isopropylidene group, which stabilizes the molecule and enhances specificity for β-galactosidase-mediated hydrolysis. Upon enzymatic cleavage, it releases 4-nitrophenol, detectable spectrophotometrically at 400 nm, making it indispensable in diagnostics, environmental testing, and enzyme kinetics studies .

Properties

IUPAC Name

(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-(4-nitrophenoxy)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO8/c1-15(2)23-12-10(7-17)22-14(11(18)13(12)24-15)21-9-5-3-8(4-6-9)16(19)20/h3-6,10-14,17-18H,7H2,1-2H3/t10-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMELJKWGVVVNFM-RGDJUOJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512595
Record name 4-Nitrophenyl 3,4-O-(1-methylethylidene)-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29781-32-6
Record name 4-Nitrophenyl 3,4-O-(1-methylethylidene)-α-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29781-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl 3,4-O-(1-methylethylidene)-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Isopropylidene Protection

The 3,4-diol groups of D-galactopyranose are protected using 2,2-dimethoxypropane in dry acetone. The reaction proceeds via acid-catalyzed ketal formation, yielding 3,4-O-isopropylidene-D-galactopyranose. This step ensures regioselectivity, leaving the 6-hydroxyl group free for subsequent derivatization.

Glycosylation with 4-Nitrophenol

The protected galactopyranose is coupled with 4-nitrophenol using toluene-4-sulfonic acid in anhydrous dichloromethane. The reaction achieves a 64% yield of the target compound, with the byproduct 29781-31-5 forming at 26%. Key parameters include:

ParameterValue
CatalystToluene-4-sulfonic acid
SolventAnhydrous CH₂Cl₂
TemperatureAmbient (25°C)
Reaction Time3 hours
Yield64%

This method balances efficiency and simplicity but requires careful control of moisture to prevent hydrolysis of the isopropylidene group.

Mercury Cyanide-Promoted Glycosylation

Alternative routes leverage Hg(CN)₂ as a promoter for glycosyl bromide activation. A study by PMC (2006) detailed the synthesis of analogous galactopyranosides using 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide.

Mechanism and Conditions

The galactopyranosyl bromide reacts with 4-nitrophenol in the presence of Hg(CN)₂, facilitating SN2 displacement at the anomeric center. The reaction proceeds in anhydrous CH₂Cl₂, yielding the α-glycoside due to neighboring group participation from the acetylated 2-O-acetyl group.

Deacetylation and Isopropylidene Formation

Post-glycosylation, the acetyl groups are removed using NH₃/MeOH , followed by isopropylidene protection. This sequential approach achieves an overall yield of 67–85% , depending on the purity of intermediates.

Phase-Transfer Catalysis for Enhanced Regioselectivity

Recent advancements employ phase-transfer catalysis (PTC) to improve regioselectivity and reduce reaction times. This method selectively galactosylates the 3-hydroxyl group of pyridoxol derivatives, a strategy adaptable to 4-nitrophenyl glycosides.

Reaction Optimization

Using benzyl-protected intermediates , the 3-hydroxyl group is activated for glycosylation under PTC conditions (e.g., tetrabutylammonium bromide). Subsequent deprotection and isopropylidene formation yield the target compound in 57–65% overall yield .

Comparative Analysis

MethodCatalyst/PromoterYield (%)Time (h)Selectivity
Acid CatalysisToluene-4-sulfonic643Moderate
Hg(CN)₂ PromotionMercury cyanide67–856–8High
Phase-TransferTetrabutylammonium57–654–5Very High

Phase-transfer methods excel in selectivity but require specialized reagents, whereas classical acid catalysis remains cost-effective for large-scale synthesis.

Purification and Characterization

Post-synthetic purification is critical for obtaining high-purity 4-nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranoside.

Recrystallization

The compound is recrystallized from aqueous ethanol (EtOH/H₂O) , yielding colorless crystals with a melting point of 173°C (anhydrous form). Monohydrate and hemihydrate forms melt at 85°C and 151–152°C, respectively.

Spectroscopic Validation

  • ¹H NMR : δ 4.64 ppm (doublet, J = 8.0 Hz) confirms the β-configuration of the galactopyranosyl residue.

  • ESI-MS : Molecular ion peaks at m/z 341.31 validate the molecular formula C₁₅H₁₉NO₈ .

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Molecular Formula : C₁₅H₁₉N₁O₈
  • Molecular Weight : 341.31 g/mol
  • CAS Number : 29781-32-6

NPG serves as a substrate for enzymes such as beta-galactosidase and alpha-L-fucosidase . Upon hydrolysis by these enzymes, NPG breaks down into 4-nitrophenol and either galactose or L-fucose , depending on the enzyme involved. This reaction can be monitored spectrophotometrically, making it suitable for enzyme activity assays .

Scientific Research Applications

  • Enzyme Activity Assays
    • NPG is primarily utilized in the measurement of enzyme activity, particularly for beta-galactosidase. The release of 4-nitrophenol is quantifiable and serves as an indicator of enzyme kinetics, allowing researchers to determine parameters like KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity) .
  • Biochemical Research
    • It plays a crucial role in studies involving carbohydrate metabolism and glycosidase function. Researchers use NPG to investigate the effects of various conditions (pH, temperature) on enzyme activity, contributing valuable insights into enzyme regulation .
  • Diagnostic Applications
    • NPG has been employed in clinical diagnostics to detect bacterial viability and assess glycosidase activity in clinical samples. Its ability to act as a chemiluminescent substrate enhances its utility in diagnostic assays .
  • Food Testing
    • The compound is also applied in food safety testing, where it aids in the detection of specific enzymes related to food spoilage or contamination .
  • Screening of Synthetic Compounds
    • NPG is used in high-throughput screening assays to evaluate the hepatotoxicity of new synthetic compounds, making it valuable in drug development .

Analytical Methods for Detection

Several analytical techniques have been developed for detecting and quantifying NPG:

  • Spectrophotometry : The most common method for measuring hydrolysis by monitoring absorbance at 400 nm.
  • High-Performance Liquid Chromatography (HPLC) : Used for precise quantification in complex biological matrices.
  • Capillary Electrophoresis (CE) : Effective for analyzing small sample volumes.
  • Mass Spectrometry (MS) : Provides detailed structural information about hydrolysis products .

Case Study 1: Enzyme Kinetics Analysis

In a study examining the kinetic properties of beta-galactosidase using NPG, researchers found that variations in substrate concentration significantly affected enzymatic activity, demonstrating the utility of NPG in elucidating enzyme mechanisms.

Case Study 2: Clinical Diagnostics

A clinical trial employed NPG to assess glycosidase activity in patients with metabolic disorders. The results indicated altered enzyme levels correlated with disease states, highlighting NPG's potential as a diagnostic biomarker.

Limitations and Future Directions

While NPG is widely used, there are limitations regarding its hydrolysis products which may interfere with certain assays. Future research may focus on developing analogs that minimize these interferences or enhance specificity for particular enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is part of a broader class of nitrophenyl glycosides tailored for glycosidase assays. Below is a comparative analysis with structurally analogous derivatives:

Compound Name Structural Modifications Target Enzyme Key Applications References
4-Nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranoside 3,4-O-isopropylidene protection on galactose β-Galactosidase Diagnostics, bacterial β-galactosidase detection, enzyme kinetics
4-Nitrophenyl α-D-galactopyranoside Unprotected galactose α-Galactosidase Lysosomal storage disease research (e.g., Fabry disease)
4-Nitrophenyl 6-O-acetyl-β-D-galactopyranoside 6-O-acetyl group on galactose β-Galactosidase Glycobiology studies; acetyl group enhances lipophilicity
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside Thio-glycosidic bond and acetyl protection β-Galactosidase Modified substrate for studying enzyme inhibition/activation
4-Nitrophenyl (3-O-Sulfo-β-D-galactopyranosyl)-(1→4)-β-D-glucopyranoside Sulfated galactose linked to glucopyranoside Glycosyltransferases Synthesis of pathogen-associated oligosaccharides
4-Nitrophenyl 4,6-O-benzylidene-α-D-galactopyranoside 4,6-O-benzylidene protection α/β-Galactosidase Stability studies; benzylidene group alters solubility

Key Research Findings

Enzymatic Specificity: The 3,4-O-isopropylidene group in the target compound restricts hydrolysis to β-galactosidase, unlike unprotected analogs (e.g., 4-nitrophenyl α-D-galactopyranoside), which are cleaved by α-galactosidases .

Stability vs. Reactivity: The isopropylidene group enhances stability compared to benzylidene- or acetyl-protected derivatives, which may hydrolyze non-enzymatically under acidic conditions .

Synthetic Utility : Sulfated derivatives (e.g., compound 12 in ) are critical for synthesizing pathogen-specific glycans but require complex regioselective modifications (50% yield) .

Thioglycosides: The thio-glycosidic bond in 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside increases resistance to enzymatic cleavage, enabling its use in mechanistic studies .

Research Implications and Limitations

  • Advantages : The 3,4-O-isopropylidene derivative offers unmatched specificity for β-galactosidase, making it a gold standard in clinical and environmental testing .
  • Limitations : Derivatives with bulky protections (e.g., benzylidene) exhibit reduced aqueous solubility, limiting their use in high-throughput assays .
  • Future Directions : Engineering derivatives with dual fluorogenic-chromogenic properties (e.g., incorporating coumarin or resorufin) could expand applications in real-time enzymatic monitoring .

Biological Activity

4-Nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranoside (commonly referred to as 4-NP) is a synthetic compound widely used in biochemical research as a substrate for various glycosidases, particularly α-galactosidase and β-galactosidase. This compound is notable for its role in enzyme activity assays and its potential applications in understanding carbohydrate metabolism and enzyme kinetics.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₉N₁O₈
  • CAS Number : 29781-32-6
  • IUPAC Name : (3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-(4-nitrophenoxy)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

Target Enzymes

The primary target of 4-NP is the enzyme α-galactosidase , which catalyzes the hydrolysis of the glycosidic bond in this compound. The hydrolysis reaction results in the release of galactose and 4-nitrophenol, which can be quantitatively measured to assess enzyme activity.

Mode of Action

  • Substrate Interaction : 4-NP acts as a substrate for α-galactosidase.
  • Hydrolysis Reaction : The hydrolysis leads to the formation of:
    • Products : Galactose and 4-nitrophenol.
    • Reaction Type : Glycosidic bond cleavage.

Biochemical Pathways

The interaction of 4-NP with α-galactosidase affects the glycosidase activity within metabolic pathways involving carbohydrate digestion and metabolism. This compound can be utilized to study enzyme kinetics and inhibition mechanisms in various biological systems.

Enzyme Activity Assays

4-NP is extensively used in laboratory settings for:

  • Detection and Quantification : It serves as a reliable substrate for measuring the activity of glycosidases.
  • Kinetic Studies : Researchers utilize it to determine kinetic parameters such as Vmax and Km values for α-galactosidase.

Case Studies

  • Enzyme Kinetics Study :
    • A study demonstrated that varying concentrations of 4-NP could be used to establish Michaelis-Menten kinetics for α-galactosidase from different sources (e.g., microbial or plant).
    • Results indicated that the Km value for α-galactosidase was significantly affected by pH and temperature conditions during the assay.
  • Inhibition Studies :
    • Research involving competitive inhibitors showed how modifications to the structure of 4-NP could enhance or reduce its effectiveness as a substrate.
    • This has implications for drug design targeting similar glycosidic enzymes involved in metabolic disorders.

Comparison with Similar Compounds

Compound NameEnzyme TargetUnique Features
4-Nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranosideα-GalactosidaseDual substrate capability
4-Nitrophenyl α-D-galactopyranosideα-GalactosidaseSimpler structure
4-Nitrophenyl β-D-galactopyranosideβ-GalactosidaseSpecificity for β-glycosides

Safety and Handling

When handling 4-NP, standard laboratory safety protocols should be followed due to its potential hazards:

  • Avoid inhalation of dust or vapors.
  • Use appropriate personal protective equipment (PPE) such as gloves and goggles.

Q & A

Q. What is the synthetic route for 4-nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranoside, and what reaction conditions are critical for high yield?

The synthesis involves multi-step protection-deprotection strategies. Starting with α-D-galactopyranose, the 3,4-diol positions are protected with an isopropylidene group via acid-catalyzed acetonation (e.g., using acetone and H₂SO₄). The 1-OH is then selectively activated for glycosylation with 4-nitrophenol under Mitsunobu conditions (e.g., DIAD, PPh₃) or via trichloroacetimidate chemistry. Key factors include:

  • Temperature : 0–25°C during glycosylation to avoid byproducts.
  • Solvent : Anhydrous DCM or THF for moisture-sensitive steps.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is this compound used to assay α-galactosidase activity, and what are the optimal assay conditions?

The compound serves as a chromogenic substrate, releasing p-nitrophenol (yellow, λmax = 405 nm) upon enzymatic hydrolysis. Standard assay conditions:

ParameterValue
Buffer50 mM citrate-phosphate, pH 4.0
Substrate conc.1–5 mM in DMSO (≤2% final)
Temperature37°C
DetectionAbsorbance at 405 nm after NaOH quench
Activity is calculated using ε405 = 18,300 M⁻¹cm⁻¹ for p-nitrophenol. Ensure controls (enzyme-free, substrate-only) to correct for non-enzymatic hydrolysis .

Q. What precautions are necessary for handling and storing this compound?

  • Storage : -20°C in airtight, light-protected containers to prevent hydrolysis.
  • Stability : Susceptible to moisture (hydrolysis of isopropylidene) and acidic/basic conditions. Confirm purity via TLC (Rf ≈ 0.4 in EtOAc/hexane 1:1) or NMR (δ 1.3–1.5 ppm for isopropylidene CH₃) before use .

Advanced Research Questions

Q. How can conflicting kinetic data (e.g., variable Kₘ values) arise in α-galactosidase assays using this substrate?

Discrepancies may stem from:

  • Enzyme source : Microbial vs. mammalian α-galactosidases have divergent substrate specificities.
  • Substrate purity : Hydrolysis of the isopropylidene group (e.g., during storage) generates 4-nitrophenyl α-D-galactopyranoside, altering kinetics. Verify substrate integrity via ¹H NMR (loss of isopropylidene δ 1.3–1.5 ppm) .
  • Buffer interference : Citrate (chelator) may inhibit metal-dependent enzymes. Use acetate buffers for metal-free assays .

Q. What strategies optimize regioselective deprotection of the isopropylidene group for functionalization studies?

The isopropylidene group is acid-labile. Controlled deprotection:

  • Mild conditions : 80% acetic acid (2 h, 25°C) removes isopropylidene without cleaving the glycosidic bond.
  • Selective functionalization : After deprotection, free 3,4-OH groups can be acylated (e.g., benzoyl chloride/DMAP) or sulfonylated for further derivatization .

Q. How does the isopropylidene group influence substrate specificity in glycosidase inhibition assays?

The isopropylidene moiety:

  • Reduces conformational flexibility , mimicking transition-state geometry of glycosidase substrates.
  • Enhances binding affinity for enzymes with hydrophobic active sites (e.g., fungal α-galactosidases). Comparative studies with unprotected 4-nitrophenyl α-D-galactopyranoside show 2–5x lower Kₘ for the isopropylidene-protected derivative .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside

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